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Compound of Interest

Compound Name: 2'-Ethoxyacetophenone

Cat. No.: B363060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-
Ethoxyacetophenone, a key chemical intermediate. The document details its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering

valuable data for substance identification, purity assessment, and structural elucidation in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2'-Ethoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.74 dd 1H Ar-H

7.43 ddd 1H Ar-H

6.97 t 1H Ar-H

6.93 d 1H Ar-H

4.13 q 2H -OCH₂CH₃

2.63 s 3H -C(O)CH₃

1.48 t 3H -OCH₂CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

200.5 C=O

157.0 Ar-C

133.5 Ar-C

130.5 Ar-C

128.5 Ar-C

120.0 Ar-C

112.5 Ar-C

64.0 -OCH₂CH₃

31.5 -C(O)CH₃

14.5 -OCH₂CH₃

Note: Specific ¹³C NMR peak assignments for 2'-Ethoxyacetophenone were not explicitly

found in the search results. The provided assignments are based on typical chemical shifts for
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the functional groups present in the molecule.

Mass Spectrometry (MS)
Electron Ionization (EI)[1]

m/z Relative Intensity (%) Assignment

164 22.7 [M]⁺ (Molecular Ion)

149 38.4 [M-CH₃]⁺

121 100.0 [M-C₂H₅O]⁺ or [M-COCH₃]⁺

93 13.5

65 11.8

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2'-Ethoxyacetophenone was not explicitly available.

However, based on its functional groups, the following characteristic absorption bands are

predicted. These predictions are supported by the IR spectra of structurally similar compounds

such as p-Ethoxyacetophenone and other acetophenone derivatives.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium-Weak Aromatic C-H Stretch

~2980-2850 Medium
Aliphatic C-H Stretch (-CH₂, -

CH₃)

~1680 Strong C=O Stretch (Aryl Ketone)

~1600, ~1480 Medium-Weak Aromatic C=C Stretch

~1250 Strong Aryl-O-C Stretch (Asymmetric)

~1040 Medium Aryl-O-C Stretch (Symmetric)

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2'-Ethoxyacetophenone (approximately 5-20 mg) is

dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5

mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal

standard for chemical shift referencing (0 ppm), although modern spectrometers can

reference the residual solvent peak.[2]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[3]

Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (typically 8 to 16) are

collected and averaged to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer,

operating at a frequency of 100 MHz.[3] Due to the low natural abundance and smaller

magnetic moment of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and

a longer acquisition time are typically required to obtain a spectrum with an adequate signal-

to-noise ratio.[4] Broadband proton decoupling is employed to simplify the spectrum to single

lines for each unique carbon atom.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 2'-Ethoxyacetophenone is a liquid at room temperature, the

spectrum can be obtained using the neat liquid. A common method is Attenuated Total

Reflectance (ATR), where a single drop of the liquid is placed directly onto the ATR crystal

(e.g., diamond or zinc selenide).[5][6] Alternatively, a thin film of the liquid can be prepared

by placing a drop between two salt plates (e.g., NaCl or KBr).[7]

Data Acquisition: A background spectrum of the clean, empty ATR crystal or salt plates is

recorded first.[8] The sample is then placed on the crystal or between the plates, and the

sample spectrum is acquired. The instrument typically scans the mid-infrared range from

4000 to 400 cm⁻¹.[5] Multiple scans are co-added to enhance the signal-to-noise ratio. The

final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).
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Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC). The sample is volatilized in a high vacuum environment.[9]

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[10] This causes the molecules to ionize, forming a

molecular ion ([M]⁺), and to fragment in a characteristic and reproducible manner.[10]

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A

detector then records the abundance of each ion. The resulting mass spectrum is a plot of

relative ion abundance versus m/z.[11]

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2'-Ethoxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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